molecular formula C26H23N5O11P2 B020161 3'(BZ2)2'd-Epsilon ADP CAS No. 110682-79-6

3'(BZ2)2'd-Epsilon ADP

Cat. No. B020161
M. Wt: 643.4 g/mol
InChI Key: AWGGGKHLXXQILD-PWRODBHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'(BZ2)2'd-Epsilon ADP is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a modified form of adenosine diphosphate (ADP) and has been shown to have unique biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 3'(BZ2)2'd-Epsilon 3'(BZ2)2'd-Epsilon ADP is not fully understood, but it is believed to act as a competitive inhibitor of 3'(BZ2)2'd-Epsilon ADP. This compound binds to the 3'(BZ2)2'd-Epsilon ADP-binding site of enzymes and prevents the binding of natural 3'(BZ2)2'd-Epsilon ADP, thereby inhibiting enzyme activity. The benzyl groups on the ribose sugar of 3'(BZ2)2'd-Epsilon 3'(BZ2)2'd-Epsilon ADP are thought to enhance its binding to enzymes, making it a potent inhibitor.

Biochemical And Physiological Effects

3'(BZ2)2'd-Epsilon 3'(BZ2)2'd-Epsilon ADP has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of various enzymes, including kinases, ATPases, and phosphatases. This compound has also been shown to affect the metabolism of nucleotides, including the synthesis and degradation of 3'(BZ2)2'd-Epsilon ADP and ATP. In addition, 3'(BZ2)2'd-Epsilon 3'(BZ2)2'd-Epsilon ADP has been shown to have an effect on cellular processes, including cell division and apoptosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3'(BZ2)2'd-Epsilon 3'(BZ2)2'd-Epsilon ADP in lab experiments is its high potency as an inhibitor. This compound has been shown to be effective at very low concentrations, making it a valuable tool for studying enzyme kinetics and other biochemical pathways. However, one limitation of using this compound is its high cost and the complexity of its synthesis, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for the use of 3'(BZ2)2'd-Epsilon 3'(BZ2)2'd-Epsilon ADP in scientific research. One area of interest is the development of new inhibitors based on the structure of this compound. Another area of research is the investigation of the role of 3'(BZ2)2'd-Epsilon ADP in various cellular processes, including the regulation of metabolism and cell signaling. Finally, the use of 3'(BZ2)2'd-Epsilon 3'(BZ2)2'd-Epsilon ADP in drug discovery and development is an area of growing interest, as this compound has the potential to be used as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 3'(BZ2)2'd-Epsilon 3'(BZ2)2'd-Epsilon ADP involves the modification of 3'(BZ2)2'd-Epsilon ADP by adding benzyl groups to the 2' and 3' positions of the ribose sugar. This modification is carried out using a series of chemical reactions, including protection, deprotection, and coupling reactions. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.

Scientific Research Applications

3'(BZ2)2'd-Epsilon 3'(BZ2)2'd-Epsilon ADP has a wide range of applications in scientific research. It has been used as a tool to study various biochemical pathways, including signal transduction, nucleotide metabolism, and enzyme kinetics. This compound has also been used to investigate the role of 3'(BZ2)2'd-Epsilon ADP in various cellular processes, including cell division, apoptosis, and protein synthesis.

properties

CAS RN

110682-79-6

Product Name

3'(BZ2)2'd-Epsilon ADP

Molecular Formula

C26H23N5O11P2

Molecular Weight

643.4 g/mol

IUPAC Name

[(2R,3S,5R)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-5-imidazo[2,1-f]purin-3-yloxolan-3-yl] 4-benzoylbenzoate

InChI

InChI=1S/C26H23N5O11P2/c32-23(16-4-2-1-3-5-16)17-6-8-18(9-7-17)26(33)41-19-12-21(40-20(19)13-39-44(37,38)42-43(34,35)36)31-15-28-22-24-27-10-11-30(24)14-29-25(22)31/h1-11,14-15,19-21H,12-13H2,(H,37,38)(H2,34,35,36)/t19-,20+,21+/m0/s1

InChI Key

AWGGGKHLXXQILD-PWRODBHTSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)OP(=O)(O)O)OC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6

SMILES

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)OP(=O)(O)O)OC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)OP(=O)(O)O)OC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6

synonyms

2'-deoxy-3'-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenonosine 5'-diphosphate
2'-deoxy-3'-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenonosine 5'-diphosphate, 14C-labeled
3'(BZ2)2'd-epsilon ADP

Origin of Product

United States

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